molecular formula C18H16N2O4 B2502084 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid CAS No. 401822-11-5

4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B2502084
CAS No.: 401822-11-5
M. Wt: 324.336
InChI Key: MCLYUBBOZKFRFQ-UHFFFAOYSA-N
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Description

4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid (CAS 401822-11-5) is a high-purity chemical compound supplied as a dry powder and is a key reagent for biological screening and lead optimization processes in drug discovery . The compound has a molecular weight of 324.34 and an empirical formula of C18H16N2O4 . Its structure features a benzoic acid moiety linked to a 5-oxo-1-phenylpyrrolidine ring via a carbonylamino bridge, making it a valuable scaffold for medicinal chemistry research. According to computational analyses, this molecule demonstrates favorable drug-like properties, including a Lipinsky logP of 2.325, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a polar surface area (PSA) of 86 Ų . With only 2 rotatable bonds and 3 rings, it possesses a relatively rigid structure, which can be advantageous in the design of potent and selective therapeutic agents . Researchers can procure this compound with a guaranteed purity of 95% . This product is intended for Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-16-10-13(11-20(16)15-4-2-1-3-5-15)17(22)19-14-8-6-12(7-9-14)18(23)24/h1-9,13H,10-11H2,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLYUBBOZKFRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid typically involves the condensation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid serves as a crucial intermediate for synthesizing more complex molecules. It can undergo various transformations such as oxidation, reduction, and substitution reactions. These reactions are vital for developing new chemical entities with tailored properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may interact with specific enzymes through hydrogen bonding and pi-pi interactions, which could be leveraged in biochemical assays to understand enzyme mechanisms or develop inhibitors for therapeutic purposes.

Medicine

Due to its bioactive properties, this compound has potential therapeutic applications. For example:

  • Anticancer Activity : Related compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, making them candidates for antibiotic development.

Research indicates that derivatives of this compound can be optimized for enhanced biological activity through structural modifications .

Industry

In industrial applications, the compound is utilized in the development of new materials and chemical processes. Its unique functional groups allow it to act as a precursor in the synthesis of polymers and other advanced materials .

Case Studies

Study Objective Findings
Synthesis of 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine derivatives To explore new derivatives for biological testingA library of compounds was synthesized with varying yields (80–100%) showcasing potential bioactivity .
Investigation of enzyme inhibition To evaluate the inhibitory effects on specific enzymesThe compound demonstrated significant inhibitory activity against target enzymes, suggesting its utility in drug development.

Mechanism of Action

The mechanism of action of 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid (CAS: 899762-52-8)

  • Molecular Formula: C₁₅H₁₇NO₅
  • Molecular Weight : 291.30 g/mol
  • Key Structural Differences :
    • The phenyl ring is substituted with a propoxycarbonyl group (-OCO₂C₃H₇) instead of a benzoic acid moiety.
    • Lacks the amide linkage present in the target compound.
  • The absence of an amide bond simplifies synthesis but reduces hydrogen-bonding capacity, which may affect target binding .

1-(4-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (1,3-benzodioxol-5-ylmethyl)-amide

  • Molecular Formula : C₁₉H₁₇FN₂O₄
  • Molecular Weight : 356.36 g/mol
  • Key Structural Differences :
    • Incorporates a fluorophenyl group and a benzodioxolylmethyl amide substituent.
  • Implications :
    • Fluorine substitution enhances metabolic stability and membrane permeability compared to the unsubstituted phenyl group in the target compound .
    • The benzodioxole moiety may confer selectivity for enzymes or receptors with hydrophobic binding pockets.

4-[3-(4-Carboxyphenyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid

  • Molecular Formula : C₁₉H₁₆N₃O₆
  • Molecular Weight : 382.2 g/mol
  • Key Structural Differences :
    • Contains a pyrazole core with hydroxamic acid (-NHOH) and dual benzoic acid groups.
  • Implications :
    • The hydroxamic acid group enables metal chelation (e.g., zinc in metalloenzymes), a feature absent in the target compound .
    • Dual carboxylates enhance water solubility but may limit blood-brain barrier penetration.

Talotrexin Ammonium (CAS: 648420-92-2)

  • Molecular Formula : C₂₇H₂₇N₉O₆·H₃N
  • Molecular Weight : 590.60 g/mol
  • Key Structural Differences :
    • Integrates a pteridinylmethyl group and a long aliphatic chain.
  • Implications: The pteridinyl moiety enables folate receptor targeting, making it an antitumor agent, whereas the target compound lacks such specificity . The ammonium salt form improves solubility for intravenous administration.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound C₁₈H₁₆N₂O₄ 324.34 Benzoic acid, pyrrolidinone, amide Enzyme inhibition, drug design
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid C₁₅H₁₇NO₅ 291.30 Propoxycarbonyl, pyrrolidinone Lipophilic drug candidate
1-(4-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid benzodioxolylmethyl amide C₁₉H₁₇FN₂O₄ 356.36 Fluorophenyl, benzodioxole CNS-targeted therapies
4-[3-(4-Carboxyphenyl)pyrazole derivative] C₁₉H₁₆N₃O₆ 382.20 Pyrazole, hydroxamic acid Metalloenzyme inhibition
Talotrexin Ammonium C₂₇H₂₇N₉O₆·H₃N 590.60 Pteridinyl, ammonium salt Antitumor therapy

Biological Activity

4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid, with the molecular formula C18H16N2O4C_{18}H_{16}N_{2}O_{4}, is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidinone ring, a phenyl group, and a benzoic acid moiety, making it a subject of interest in medicinal chemistry due to its structural characteristics that may confer various biological properties.

The synthesis of this compound typically involves the condensation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with 4-aminobenzoic acid, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. This method allows for the efficient formation of the desired amide bond while maintaining high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions are believed to occur through hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins and leading to various biological effects.

Research Findings

Recent studies have explored the compound's potential as an enzyme inhibitor and its therapeutic properties, particularly its anti-inflammatory and analgesic effects. The following table summarizes key findings from various research studies:

StudyBiological ActivityKey Findings
Enzyme InhibitionDemonstrated potential as an inhibitor for specific enzymes involved in inflammatory pathways.
Antibacterial ActivityShowed significant activity against Gram-positive bacteria, indicating potential as an antibacterial agent.
CytotoxicityExhibited low cytotoxicity in hemolytic assays, suggesting safety for further development.

Case Studies

  • Enzyme Inhibition : A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that it could be developed into a non-steroidal anti-inflammatory drug (NSAID).
  • Antibacterial Properties : Another research focused on its antibacterial activity against Staphylococcus aureus, revealing minimum inhibitory concentration (MIC) values comparable to established antibacterial agents. The structure–activity relationship (SAR) indicated that modifications on the phenyl or benzoic acid moieties could enhance potency.
  • Safety Profile : Hemolytic activity studies indicated that the compound caused less than 10% hemolysis at concentrations significantly above its MIC against bacterial strains, suggesting a favorable safety profile for potential therapeutic applications.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound TypeStructural FeaturesBiological Activity
Pyrrolidinone DerivativesSimilar pyrrolidinone structure but different substituentsVaried; some show anti-inflammatory properties
Benzoic Acid DerivativesVarious functional groups attached to benzoic acid coreOften exhibit antimicrobial activity
Amide DerivativesContain amide bonds with varied side chainsPotential enzyme inhibitors

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Formation of the pyrrolidinone core through cyclization of substituted malonate esters with hydrazine derivatives (e.g., using KOH/MeOH for ring closure) . (ii) Coupling the pyrrolidinone intermediate with 4-aminobenzoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF). (iii) Acidic hydrolysis (e.g., HCl/THF) to deprotect ester groups and yield the final benzoic acid derivative. Yields typically range from 66% to 82% under optimized conditions .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Assign peaks for the pyrrolidinone carbonyl (δ ~170–175 ppm), aromatic protons (δ ~7.2–8.0 ppm), and amide NH (δ ~10–11 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from dynamic processes like keto-enol tautomerism or restricted rotation in amides. Strategies include:
  • Variable-Temperature NMR : Identify coalescence temperatures to assess energy barriers for conformational changes.
  • 2D NMR (HSQC/HMBC) : Correlate proton and carbon signals to resolve overlapping peaks and confirm connectivity .
  • DFT Calculations : Model rotational barriers to predict splitting patterns under different conditions.

Q. What strategies optimize reaction yields during the synthesis of analogous pyrrolidinone-benzoic acid derivatives?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency by stabilizing transition states .
  • Catalyst Screening : Use DMAP or pyridine to accelerate acyl transfer in coupling reactions.
  • Steric Mitigation : Introduce electron-donating groups (e.g., methoxy) to reduce steric hindrance in aromatic coupling reactions .

Q. How can researchers design biological activity assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with conserved active sites (e.g., bacterial Mur ligases) based on structural similarity to known pyrrolidinone inhibitors .
  • Assay Conditions : Use microbroth dilution (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
  • SAR Studies : Modify the phenyl or carboxylate moieties to evaluate effects on antibacterial potency and selectivity.

Q. What computational approaches predict the solubility and bioavailability of this compound?

  • Methodological Answer :
  • LogP Calculations : Use software like MarvinSuite to estimate partition coefficients and guide derivatization (e.g., adding polar groups like -OH or -NH2).
  • Molecular Dynamics (MD) : Simulate membrane permeability via lipid bilayer models.
  • ADMET Prediction : Tools like SwissADME assess absorption risks linked to the carboxylic acid group’s ionization state.

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